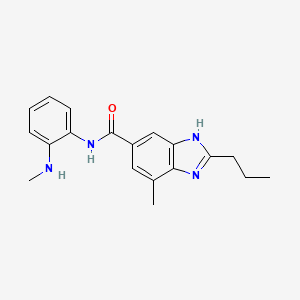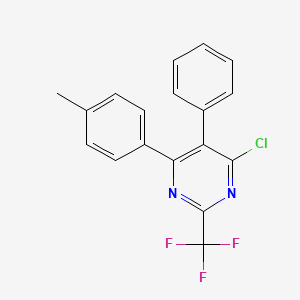
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate substituted benzaldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes microwave irradiation to achieve the desired product efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Electrophilic substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Electrophilic substitution: Electrophiles like nitric acid or sulfuric acid under controlled temperatures.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, dihydropyrimidines, and various aromatic derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with anticancer, antiviral, and antimicrobial activities.
Biological Studies: Used in studying enzyme inhibition, receptor binding, and cellular pathways.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals with herbicidal and pesticidal properties
Wirkmechanismus
The mechanism of action of pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. It may also interact with DNA or RNA, affecting gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trichloromethyl)-: Similar structure but with a trichloromethyl group instead of trifluoromethyl.
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(methyl)-: Contains a methyl group instead of trifluoromethyl.
Pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(ethyl)-: Contains an ethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in pyrimidine, 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)- imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These characteristics make it a valuable compound in drug design and other scientific applications .
Eigenschaften
CAS-Nummer |
651315-71-8 |
|---|---|
Molekularformel |
C18H12ClF3N2 |
Molekulargewicht |
348.7 g/mol |
IUPAC-Name |
4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C18H12ClF3N2/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(19)24-17(23-15)18(20,21)22/h2-10H,1H3 |
InChI-Schlüssel |
KCMDJJQAYMNWRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)C(F)(F)F)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606369.png)
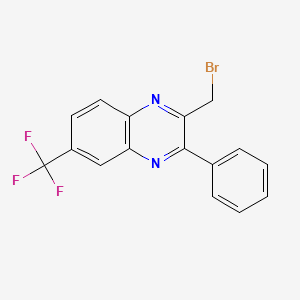
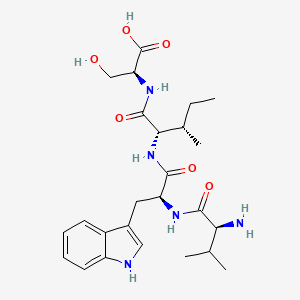
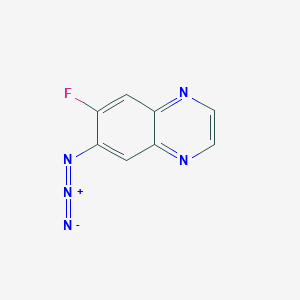
![3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12606409.png)
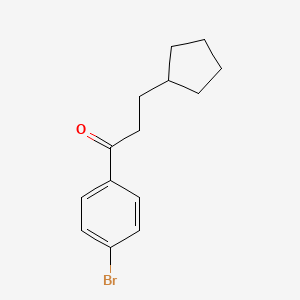
![3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid](/img/structure/B12606412.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)
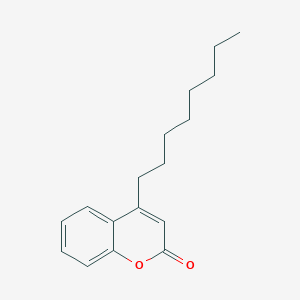
![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)
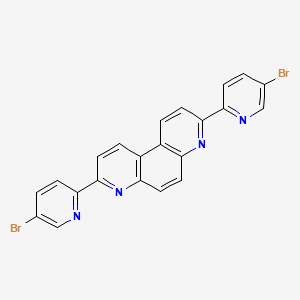
![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)
